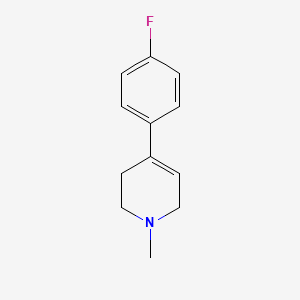

4-(4-氟苯基)-1-甲基-1,2,3,6-四氢吡啶

描述

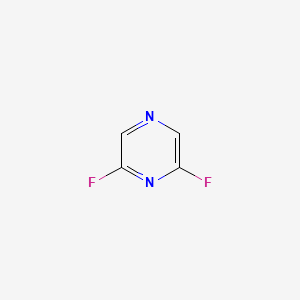

The compound "4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine" is a fluoro-substituted tetrahydropyridine that has been studied for its substrate properties in relation to monoamine oxidase B (MAO-B) catalysis. The electronic parameters of this compound and its analogues have been evaluated to understand their activity as MAO-B substrates, which is significant for understanding the allylic-alpha-carbon oxidation within the tetrahydropyridinyl system .

Synthesis Analysis

The synthesis of related fluoro-substituted tetrahydropyridines has been explored through various methods. For instance, the Biginelli reaction was employed under mild, solvent-free conditions to prepare methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits solvatomorphism . Additionally, regioselective synthesis techniques have been used to create tetrahydropyridine derivatives, such as 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, using intermediates like (Z)-4-(trimethylsilyl)-3-butenyl 4-methylbenzenesulfonate .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structures of anhydrous and solvated forms of a similar compound were determined, revealing different crystallization patterns and hydrogen-bonding interactions that contribute to the crystal packing . The tetrahydropyridine ring in another related compound, ethyl 4-anilino-2,6-bis(4-fluorophenyl)-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, adopts a distorted boat conformation, with intramolecular hydrogen bonding playing a role in its stability .

Chemical Reactions Analysis

Oxidative reactions involving tetrahydropyridines have been studied, such as the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine leading to various products, including 3-hydroxymethyl derivatives. The oxidative conversions of these products have been explored, with reactions like lactamization, aromatization, and oxodihydroxylation being observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted tetrahydropyridines have been characterized through various analytical techniques. Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments have been used to analyze the thermal properties of different forms of these compounds . The crystal structure and intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, have been identified as key factors influencing the molecular arrangement and stability of these compounds .

科学研究应用

四氢吡啶的化学和药理学

四氢吡啶衍生物,包括4-(4-氟苯基)-1-甲基-1,2,3,6-四氢吡啶,在许多生物活性系统中发挥作用。对它们合成和药理特性的广泛研究已经产生了有希望的药物候选物和对结构-活性关系(SAR)的更深入理解 (Mateeva, Winfield, & Redda, 2005)。

作为单胺氧化酶B底物的生物评价

对氟取代的4-苯基-1,2,3,6-四氢吡啶的研究集中在评估它们的底物特性,特别是针对单胺氧化酶B(MAO-B)。这包括研究影响MAO-B催化氧化的电子参数 (Beeler et al., 2003)。

帕金森病诱导的见解

研究探讨了四氢吡啶衍生物如MPTP对诱导帕金森病的影响。这包括对纹状体多巴胺功能分布的研究以及与特发性帕金森病的比较 (Snow et al., 2000)。

分子结构分析

研究还深入探讨了四氢吡啶的分子结构。例如,研究重点放在4-芳基-1,2,3,6-四氢吡啶的亚胺化和利用X射线分析分析其分子结构 (Soldatenkov et al., 2001)。

帕金森病的风险因素

有大量研究将暴露于MPTP等四氢吡啶与特发性帕金森病联系起来,突出了年龄作为主要风险因素的重要性。这些研究提供了与PD相关的线粒体功能障碍的见解 (Vanitallie, 2008)。

制药质量控制中的分析方法学

四氢吡啶也是制药质量控制中分析方法学发展的重点,例如用于检测药物中有毒杂质的LC-MS/MS测定 (Borman et al., 2008)。

抗分枝杆菌治疗的潜力

正在研究四氢吡啶在抗分枝杆菌治疗中的潜力。这包括合成和评价对结核分枝杆菌具有作用的螺环哌啶-4-酮 (Kumar et al., 2008)。

晶体结构分析

对四氢吡啶衍生物的晶体结构进行了进一步研究,为它们的构象和相互作用提供了宝贵的见解 (Anthal et al., 2013)。

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the tetrahydropyridine nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the structural similarity to indole derivatives, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, including direct binding, modulation of receptor activity, or interference with signal transduction pathways .

Biochemical Pathways

Indole derivatives, which share structural similarities, have been found to impact a wide range of biological pathways . These include pathways related to inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

A study on a structurally similar compound, 2-(4-fluorophenyl)imidazol-5-ones, revealed that it exhibited promising pharmacokinetic properties .

Result of Action

Based on the known effects of structurally similar indole derivatives, it can be hypothesized that this compound may have a broad range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .

属性

IUPAC Name |

4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGWJEDFEJZMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219969 | |

| Record name | Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69675-10-1 | |

| Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069675101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4'-FLUOROPHENYL)-N-METHYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T524SL5RR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the presence of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine (FMTP) concerning in paroxetine active pharmaceutical ingredient (API)?

A: FMTP is a structural analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known neurotoxin. While the research paper doesn't delve into the specific toxicological profile of FMTP, its structural similarity to MPTP raises significant concerns about its potential neurotoxicity. [] Therefore, detecting and controlling FMTP levels within paroxetine API is crucial to ensure patient safety.

Q2: What analytical method did the researchers develop to quantify FMTP in paroxetine API?

A: The researchers developed and validated a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying FMTP in paroxetine API. [] This technique allows for accurate measurement of even trace amounts of FMTP, which is essential for ensuring the safety of the final drug product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。